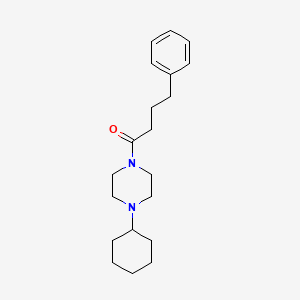
1-(4-CYCLOHEXYLPIPERAZINO)-4-PHENYL-1-BUTANONE
Vue d'ensemble
Description
1-Cyclohexyl-4-(4-phenylbutanoyl)piperazine is a synthetic compound belonging to the piperazine class. Piperazines are a broad class of chemical compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound is notable for its unique structure, which includes a cyclohexyl group and a phenylbutanoyl moiety attached to the piperazine ring.
Méthodes De Préparation
The synthesis of 1-(4-CYCLOHEXYLPIPERAZINO)-4-PHENYL-1-BUTANONE typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of cyclohexylamine with 1,4-dichlorobutane to form 1-cyclohexylpiperazine. This intermediate is then reacted with 4-phenylbutanoyl chloride under basic conditions to yield the final product. Industrial production methods often employ similar routes but are optimized for higher yields and purity through the use of advanced catalysts and reaction conditions .
Analyse Des Réactions Chimiques
1-Cyclohexyl-4-(4-phenylbutanoyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Applications De Recherche Scientifique
1-Cyclohexyl-4-(4-phenylbutanoyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs targeting neurological and psychiatric disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 1-(4-CYCLOHEXYLPIPERAZINO)-4-PHENYL-1-BUTANONE involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly those involving dopamine, serotonin, and norepinephrine. This modulation can lead to various physiological effects, including changes in mood, cognition, and behavior. The compound’s structure allows it to bind to receptor sites and influence signal transduction pathways .
Comparaison Avec Des Composés Similaires
1-Cyclohexyl-4-(4-phenylbutanoyl)piperazine can be compared to other piperazine derivatives, such as:
1-Benzylpiperazine (BZP): Known for its stimulant effects, BZP has been used as a recreational drug.
1-(3-Chlorophenyl)piperazine (mCPP): This compound is used as an intermediate in the synthesis of antidepressants.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Often combined with BZP to mimic the effects of MDMA.
1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45): Known for its opioid-like effects
1-Cyclohexyl-4-(4-phenylbutanoyl)piperazine stands out due to its unique combination of structural features, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(4-cyclohexylpiperazin-1-yl)-4-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c23-20(13-7-10-18-8-3-1-4-9-18)22-16-14-21(15-17-22)19-11-5-2-6-12-19/h1,3-4,8-9,19H,2,5-7,10-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCKZIOBENGQCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196821 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-(2-methoxyethyl)-4-[1-(6-methyl-2,3-dihydro-1,4-dioxine-5-carbonyl)piperidin-4-yl]oxybenzamide](/img/structure/B4182148.png)
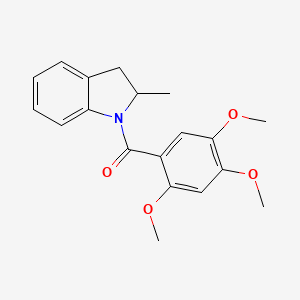
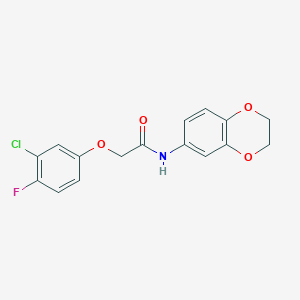
![4-ETHYL-N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-5-METHYLTHIOPHENE-3-CARBOXAMIDE](/img/structure/B4182157.png)
![N-(4-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B4182170.png)
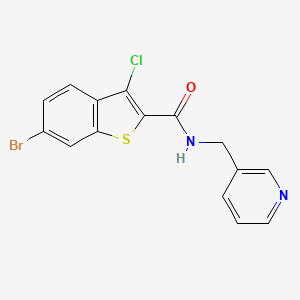
![3,5-DIMETHYL-N~4~-[6-METHYL-3-(MORPHOLINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-ISOXAZOLECARBOXAMIDE](/img/structure/B4182209.png)
![N-(2-ethylphenyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4182212.png)
![N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-phenoxyacetamide](/img/structure/B4182213.png)
![4-(PENTYLOXY)-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE](/img/structure/B4182221.png)
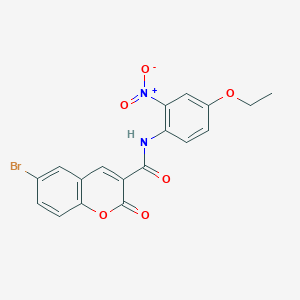
![N-[1-(15-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-3-NITROBENZAMIDE](/img/structure/B4182238.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)butan-1-one](/img/structure/B4182252.png)
![N-(2-furylmethyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4182259.png)
